molecular formula C13H18BrNO4S B11357719 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide

Cat. No.: B11357719
M. Wt: 364.26 g/mol
InChI Key: IJTZOJNDZDENHO-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHYLPROPANAMIDE is a complex organic compound that features a bromofuran ring, a thiolane ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHYLPROPANAMIDE typically involves multiple steps, including the bromination of furan, the formation of the thiolane ring, and the coupling of these intermediates with a propanamide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran ring may yield a furanone derivative, while reduction of the thiolane ring could produce a thiolane alcohol .

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHYLPROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The bromofuran ring may interact with enzymes or receptors, while the thiolane ring could modulate redox reactions. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
  • 5-BROMO-N-[(5-BROMOFURAN-2-YL)METHYL]-N-[(3R)-1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL]FURAN-2-CARBOXAMIDE

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-METHYLPROPANAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H18BrNO4S

Molecular Weight

364.26 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylpropanamide

InChI

InChI=1S/C13H18BrNO4S/c1-9(2)13(16)15(7-11-3-4-12(14)19-11)10-5-6-20(17,18)8-10/h3-4,9-10H,5-8H2,1-2H3

InChI Key

IJTZOJNDZDENHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CC1=CC=C(O1)Br)C2CCS(=O)(=O)C2

Origin of Product

United States

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